molecular formula C22H24N4O2 B5013340 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol

4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol

Cat. No. B5013340
M. Wt: 376.5 g/mol
InChI Key: GDEBPKZJEHOMAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol, also known as PCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PCTP is a member of the triazole family and is synthesized using a specific method that involves several chemical reactions.

Mechanism of Action

4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol exerts its therapeutic effects through its interaction with specific molecular targets in the body. This compound has been found to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to regulate the expression of genes involved in fibrosis, leading to a reduction in fibrosis.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to reduce fibrosis by regulating the expression of genes involved in fibrosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol. One area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the exploration of this compound's potential as an anti-fibrotic agent. Additionally, further studies are needed to explore the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol involves several chemical reactions, including the reaction of 4-phenyl-1,2,3-triazole with 4-piperidinone in the presence of a base, followed by the reaction of the resulting compound with 2-phenylethyl isocyanate. The final product is obtained after purification using column chromatography. This method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinol has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-fibrotic effects. This compound has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-hydroxy-4-phenylpiperidin-1-yl)-[1-(2-phenylethyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-21(20-17-26(24-23-20)14-11-18-7-3-1-4-8-18)25-15-12-22(28,13-16-25)19-9-5-2-6-10-19/h1-10,17,28H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEBPKZJEHOMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C3=CN(N=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.